1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14632306
InChI: InChI=1S/C18H24N2O2S/c1-2-14-23(21,22)20-12-10-19(11-13-20)15-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,2,10-15H2,1H3
SMILES:
Molecular Formula: C18H24N2O2S
Molecular Weight: 332.5 g/mol

1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine

CAS No.:

Cat. No.: VC14632306

Molecular Formula: C18H24N2O2S

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine -

Specification

Molecular Formula C18H24N2O2S
Molecular Weight 332.5 g/mol
IUPAC Name 1-(naphthalen-1-ylmethyl)-4-propylsulfonylpiperazine
Standard InChI InChI=1S/C18H24N2O2S/c1-2-14-23(21,22)20-12-10-19(11-13-20)15-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,2,10-15H2,1H3
Standard InChI Key PMHDTDZMYTXCAD-UHFFFAOYSA-N
Canonical SMILES CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Molecular Characterization

Basic Structural Information

1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine belongs to the piperazine class of heterocyclic organic compounds, distinguished by a six-membered ring containing two nitrogen atoms. The substitution pattern of this derivative introduces both hydrophobic (naphthalene) and polar (sulfonyl) groups, which influence its physicochemical and biological behavior.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC18H24N2O2S\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight332.5 g/mol
IUPAC Name1-(naphthalen-1-ylmethyl)-4-propylsulfonylpiperazine
Canonical SMILESCCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
InChI KeyPMHDTDZMYTXCAD-UHFFFAOYSA-N

The naphthalene group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the sulfonyl group contributes to hydrogen bonding and electrostatic interactions with biological targets .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine involves multi-step protocols common to piperazine derivatives. Source highlights the use of Ugi-Smiles and Curtius reactions to introduce sulfonyl groups, while the naphthalene-methyl moiety is typically added via nucleophilic substitution or reductive amination. A patent (Source ) describes a two-stage process for analogous compounds:

  • Condensation: 1-Naphthol reacts with a propylsulfonyl-containing intermediate.

  • Ring Formation: The intermediate undergoes cyclization with piperazine under basic conditions.

Table 2: Comparative Synthesis Routes

MethodYield (%)Key AdvantageLimitation
Ugi-Smiles Reaction65–78High regioselectivityRequires anhydrous conditions
Two-Stage Condensation 45–60ScalabilityLow yield in second step

The propylsulfonyl group is introduced via sulfonation of propanethiol, followed by oxidation to the sulfone. Purification often involves column chromatography or recrystallization from isopropanol .

Structural and Electronic Features

Conformational Analysis

The piperazine ring adopts a chair conformation, with the sulfonyl group occupying an equatorial position to minimize steric hindrance. Density functional theory (DFT) calculations predict that the naphthalene moiety induces slight ring puckering, altering electron distribution across the molecule.

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR signals at δ 2.8–3.2 ppm correspond to piperazine protons, while aromatic naphthalene protons appear at δ 7.4–8.2 ppm.

  • IR: Strong absorption bands at 1120 cm1^{-1} (S=O stretch) and 3050 cm1^{-1} (C-H aromatic).

TargetProposed InteractionPotential Therapeutic Use
5-HT1A_{1A} ReceptorPartial agonismAnxiety, depression
PDE5 EnzymeCompetitive inhibitionCardiovascular diseases
α1_1-AdrenoreceptorAntagonismHypertension

Comparative Analysis with Related Compounds

1-Naphthalen-1-ylmethyl-piperazinehydrochloride

This analog lacks the sulfonyl group but shares the naphthalene-methyl substitution (Source). It demonstrates weaker receptor affinity due to reduced polarity, underscoring the importance of the sulfonyl moiety in target engagement .

1-(1-Naphthyl)piperazine (NPP)

NPP (Source ) is a simpler derivative used to study serotonin pathways. Unlike 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine, NPP cannot form sulfonyl-mediated hydrogen bonds, limiting its utility in enzyme inhibition .

Applications and Future Directions

Therapeutic Development

The compound’s dual hydrophobic-polar architecture positions it as a candidate for central nervous system (CNS) drugs and enzyme inhibitors. Preclinical studies should prioritize:

  • ADMET Profiling: Assessing bioavailability and metabolic stability.

  • Target Validation: Screening against kinase and GPCR libraries.

Industrial Synthesis

Optimizing the Ugi-Smiles route could improve yields above 80%, making large-scale production feasible for clinical trials.

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